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Abstract

TL-895 is an investigational, orally bioavailable, second-generation irreversible inhibitor of
Bruton's tyrosine kinase (BTK).[1][2][3][4] As a covalent inhibitor, it forms a permanent bond
with its target, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway,
which is crucial for the proliferation and survival of B-cells.[5][6] This technical guide provides a
comprehensive overview of the preclinical target profile, off-target effects, and associated
methodologies for TL-895, designed to inform further research and development.

Target Profile and Mechanism of Action

TL-895 is designed to selectively target Bruton's tyrosine kinase, a non-receptor tyrosine
kinase that is a critical component of the B-cell receptor signaling pathway.[3][7] The primary
mechanism of action for TL-895 is the irreversible covalent modification of the cysteine residue
at position 481 (Cys481) within the ATP-binding site of BTK.[5][6] This covalent bond leads to
the sustained inactivation of BTK, thereby blocking downstream signaling pathways that are
essential for B-cell proliferation, survival, and activation.[3][5] Dysregulation of BTK signaling is
a known driver in various B-cell malignancies, making it a key therapeutic target.[6]

The inhibition of BTK by TL-895 disrupts the signaling cascade that includes key downstream
effectors, ultimately impacting cell adhesion, migration, and the production of pro-inflammatory
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cytokines.[8] This targeted approach is the foundation of its therapeutic potential in
hematological cancers and inflammatory diseases.[1][9]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of
intervention for TL-895.
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Caption: BTK Signaling Pathway and TL-895 Inhibition.
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Quantitative Analysis of On-Target and Off-Target
Activities
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. TL-895 has

been characterized through various biochemical and cellular assays to determine its potency
against its intended target, BTK, and its activity against a panel of other kinases.

Table 1: Biochemical Potency of TL-895 Against On-
Target and Key Off-Target Kinases

Kinase Target Assay Type IC50 (nM) Reference
BTK Biochemical 15-49 [2][8][10]
BTK HotSpot Kinase Assay  3.02 [4][11]

BMX HotSpot Kinase Assay  0.53 [4][11]

BLK Biochemical 10-39 [12]
ERBB4 Biochemical 10-39 [12]

TEC Biochemical 10-39 [12]

TXK Biochemical 10-39 [12]

Table 2: Cellular Target Engagement of TL-895

Kinase Target Assay Type Cell Line EC50 (nM) Reference
BTK BRET Assay HEK293 6.8 [4][11]
BMX BRET Assay HEK293 1.6 [4][11]

BRET: Bioluminescence Resonance Energy Transfer

Notably, TL-895 demonstrates potent inhibition of BMX (Bone Marrow X-linked kinase), another
member of the Tec family of kinases, with even greater potency than for BTK in biochemical
assays.[4][5][11] It also shows moderate activity against other Tec family kinases and the
receptor tyrosine kinase ERBBA4.[5] Importantly, TL-895 exhibits minimal to no inhibition of CSK
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and EGFR, which are known off-targets of the first-generation BTK inhibitor, ibrutinib,
suggesting a more favorable selectivity profile.[5]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the target profile
and off-target effects of TL-895.

Kinome-Wide Selectivity Profiling (KINOMEscan)

Objective: To assess the selectivity of TL-895 across a broad range of human kinases.
Methodology:

o Assay Principle: The KINOMEscan™ platform (DiscoverX) is a competition binding assay.
The kinase of interest is tagged with a DNA tag, and an immobilized, active-site directed
ligand is used as a competitor. The amount of kinase that binds to the immobilized ligand is
measured by gPCR of the DNA tag. The effect of a test compound is determined by its ability
to compete with the immobilized ligand for binding to the kinase.

e Procedure:
o A panel of 403 non-mutant human kinases was used for the screen.
o TL-895 was tested at a concentration of 500 nM.

o The percentage of the kinase that is bound to the immobilized ligand in the presence of
the test compound is measured, relative to a DMSO control.

o Results are reported as "% Control”, where a lower percentage indicates stronger binding
of the test compound to the kinase.

In Vitro Kinase Inhibition Assay (HotSpot Assay)

Objective: To determine the IC50 of TL-895 against specific kinases in a biochemical assay.

Methodology:
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e Assay Principle: This is a radiometric assay that measures the incorporation of radiolabeled
phosphate from [y-33P]-ATP into a peptide or protein substrate by the kinase.

e Procedure:

o The kinase reaction is performed in a buffer containing purified recombinant kinase (e.g.,
BTK, BMX), a suitable peptide substrate, and Mg/ATP.

o TL-895 is serially diluted and added to the reaction mixture.
o The reaction is initiated by the addition of [y-33P]-ATP.

o After incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is
captured on a filter membrane.

o The amount of incorporated radioactivity is quantified using a scintillation counter.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Target Engagement (NanoBRET Assay)

Objective: To quantify the binding of TL-895 to its target kinases within living cells.
Methodology:

o Assay Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay
measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently
labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase
will compete with the tracer, leading to a decrease in the BRET signal.

e Procedure:

o HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest
(e.g., BTK or BMX) fused to NanoLuc® luciferase.

o The transfected cells are plated in a 96-well plate.
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o A cell-permeable NanoBRET™ tracer is added to the cells, followed by the addition of
serially diluted TL-895.

o The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to
donor emission) is measured using a plate reader.

o EC50 values are determined from the dose-response curve.

Cell Preparation Assay Data Analysis

Transfect HEK293 cells Plate ransfected cells Add fluorescent tracer Add serially diluted TL-895 Add NanoLuc® substrate Measure BRET signal Calculate EC50
with Kinase-NanoLuc® plasmid in 96-well plate

Inoculate immunocompromised mice
with B-cell lymphoma cells
(Monitor tumor groth
Randomize mice into
treatment and control groups

Administer TL-895 (oral gavage)
or vehicle daily

'

Measure tumor volume and
body weight regularly

'

Endpoint: Analyze tumors
and assess efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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